molecular formula C20H21N3O2 B4400872 2-methyl-N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide

2-methyl-N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide

Cat. No. B4400872
M. Wt: 335.4 g/mol
InChI Key: OSMDUNUJODNXFZ-UHFFFAOYSA-N
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Description

2-methyl-N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide is not fully understood. However, it has been suggested that it may exert its pharmacological effects by modulating ion channels and receptors, including voltage-gated sodium channels, GABA receptors, and NMDA receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce pain and anxiety in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide for lab experiments is its versatility. It can be used in various assays, including cell-based assays, electrophysiology experiments, and animal models. However, one of the limitations is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 2-methyl-N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide. One direction is the further investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the exploration of its potential as a modulator of ion channels and receptors, including voltage-gated sodium channels, GABA receptors, and NMDA receptors. Additionally, the development of novel synthetic methods for the preparation of this compound and its derivatives may lead to the discovery of new compounds with improved pharmacological properties.

Scientific Research Applications

2-methyl-N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, it has been studied for its potential as a modulator of ion channels and receptors. In material science, it has been explored for its potential as a fluorescent probe and as a building block for the synthesis of functional materials.

properties

IUPAC Name

2-methyl-N-[4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-13(2)18(24)21-16-11-9-15(10-12-16)19-22-23-20(25-19)17-8-6-5-7-14(17)3/h5-13H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMDUNUJODNXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide
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2-methyl-N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide
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2-methyl-N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide
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2-methyl-N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide
Reactant of Route 6
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2-methyl-N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide

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